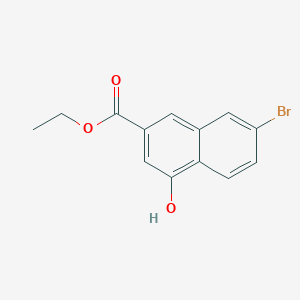

Ethyl 7-bromo-4-hydroxy-2-naphthoate

Description

Ethyl 7-bromo-4-hydroxy-2-naphthoate is a brominated naphthalene derivative featuring an ester group at position 2, a hydroxyl group at position 4, and a bromine substituent at position 5. The ester and hydroxyl groups in the target compound may influence its solubility, reactivity, and biological interactions compared to sulfur-containing analogs in the evidence.

Properties

IUPAC Name |

ethyl 7-bromo-4-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO3/c1-2-17-13(16)9-5-8-6-10(14)3-4-11(8)12(15)7-9/h3-7,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEWIXWCOUVXFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-4-hydroxy-2-naphthoate typically involves the bromination of 4-hydroxy-2-naphthoic acid followed by esterification. The bromination can be achieved using bromine in the presence of a suitable solvent like acetic acid. The esterification step involves reacting the brominated product with ethanol in the presence of an acid catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-bromo-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Products depend on the nucleophile used (e.g., amine derivatives, thiol derivatives).

Oxidation: 7-bromo-4-oxo-2-naphthoic acid.

Reduction: 7-bromo-4-hydroxy-2-naphthalenemethanol.

Scientific Research Applications

Scientific Research Applications

Ethyl 7-bromo-4-hydroxy-2-naphthoate has diverse applications:

Chemistry

- Building Block : Utilized as a precursor in organic synthesis to create more complex molecules.

Biology

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains, indicating potential as an antibacterial agent.

- Anticancer Properties : In vitro studies show it can induce apoptosis in cancer cells, affecting mitochondrial pathways and caspase activation.

Medicine

- Pharmaceutical Development : Explored as a precursor for synthesizing new drugs targeting infections and inflammation.

Industry

- Dyes and Pigments : Employed in the development of industrial chemicals, including dyes due to its chromophoric properties.

Research Findings and Case Studies

- Antimicrobial Efficacy : A study indicated that at concentrations as low as 100 μM, this compound significantly inhibited bacterial growth, suggesting potential therapeutic applications in treating infections.

- Anticancer Activity : In vitro assays demonstrated that the compound could reduce cell viability in human cancer cell lines, inducing apoptosis through reactive oxygen species (ROS) generation and caspase activation pathways.

- Pharmacological Applications : As a precursor in pharmaceutical synthesis, this compound has been investigated for developing new drugs targeting various diseases.

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-4-hydroxy-2-naphthoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and hydroxyl groups play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights several 7-bromo-substituted naphthofuran derivatives with varying substituents. Key structural and functional differences between Ethyl 7-bromo-4-hydroxy-2-naphthoate and these compounds are outlined below:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure: The target compound features a naphthoate backbone (ester-functionalized naphthalene), while compared compounds are naphthofurans (oxygen-containing fused rings).

Substituent Effects :

- Position 2 : The ethyl ester in the target compound may increase lipophilicity compared to phenyl or methyl groups in naphthofurans, influencing membrane permeability in biological systems.

- Position 4 : The hydroxyl group in the target compound introduces hydrogen-bonding capability, absent in sulfur-containing analogs. This could enhance solubility in polar solvents .

- Position 1 : Sulfur-based substituents (e.g., sulfinyl, sulfonyl) in naphthofurans may confer redox activity or metabolic stability, whereas the target lacks such groups .

Biological Activities: Naphthofurans with sulfur substituents exhibit antitumor and antibacterial activities .

Research Findings and Data

Crystallographic Insights

- Naphthofuran derivatives in the evidence form stable crystalline structures, with melting points ranging from 485–486 K . Their crystal packing is influenced by sulfur-oxygen interactions and halogen bonding (Br···O/S) .

Methodological Consistency

- All crystallographic data in the evidence were resolved using the SHELX software suite, ensuring standardized refinement protocols .

Biological Activity

Ethyl 7-bromo-4-hydroxy-2-naphthoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a hydroxyl group on the naphthalene ring, which significantly influence its reactivity and biological activity. The molecular formula is CHBrO, and it is often utilized as a building block in organic synthesis for more complex molecules .

The mechanism of action for this compound involves interaction with various cellular targets, including enzymes and receptors. The bromine and hydroxyl groups are critical for these interactions, potentially modulating biochemical pathways that can lead to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.

- Receptor Modulation : It can interact with receptors, influencing signal transduction processes.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Properties

This compound has been investigated for its anticancer activities. In vitro studies demonstrate that it can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 7-bromo-4-hydroxy-1-naphthoate | CHBrO | Different positioning of bromine |

| Ethyl 6-bromo-4-hydroxy-2-naphthoate | CHBrO | Variation in bromine placement |

| Ethyl 7-chloro-4-hydroxy-2-naphthoate | CHClO | Chlorine instead of bromine |

This table illustrates how variations in substituents can affect the biological activity and reactivity of naphthalene derivatives.

Research Findings and Case Studies

Several studies have documented the biological activities associated with this compound:

- Antimicrobial Efficacy : A study reported that at concentrations as low as 100 μM, this compound inhibited bacterial growth significantly, suggesting potential use in treating infections .

- Anticancer Activity : In vitro assays demonstrated that the compound could reduce cell viability in human cancer cell lines, inducing apoptosis through ROS generation and caspase activation pathways .

- Pharmacological Applications : As a precursor in pharmaceutical synthesis, this compound has been explored for developing new drugs targeting various diseases .

Q & A

Basic: What are the standard synthetic routes for Ethyl 7-bromo-4-hydroxy-2-naphthoate?

Methodological Answer:

The synthesis typically involves esterification of 7-bromo-4-hydroxy-2-naphthoic acid with ethanol under reflux conditions. A base such as potassium carbonate (K₂CO₃) is used to deprotonate the hydroxyl group, facilitating nucleophilic acyl substitution. The reaction is conducted in a polar aprotic solvent (e.g., acetone or dimethylformamide) at 60–80°C for 6–12 hours. Post-reaction, the product is isolated via acid-base extraction and purified using column chromatography (hexane/ethyl acetate gradient) .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination. Crystals are grown via slow evaporation of an acetone or dichloromethane solution. The SHELX suite (e.g., SHELXL) refines the structure by analyzing diffraction data, resolving positional disorders, and validating bond lengths/angles. For brominated naphthoates, special attention is given to the C–Br bond length (~1.89 Å) and Br···π interactions, which influence crystal packing .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

Column chromatography with a hexane/ethyl acetate (3:1 to 1:1 v/v) gradient effectively separates the product from unreacted starting materials or byproducts. For highly polar impurities, preparative thin-layer chromatography (TLC) or recrystallization from ethanol/water mixtures may be employed. Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at the 7-position acts as a leaving group in Suzuki-Miyaura or Ullmann couplings. Its reactivity is enhanced by electron-withdrawing effects from the adjacent ester and hydroxyl groups. Optimization requires Pd(PPh₃)₄ or CuI catalysts, with reaction yields dependent on solvent polarity (e.g., DMF > THF) and temperature (80–120°C). Competing side reactions, such as debromination, are minimized using anhydrous conditions .

Basic: What spectroscopic methods confirm the identity of this compound?

Methodological Answer:

- ¹H NMR : Aromatic protons appear as multiplets at δ 7.2–8.5 ppm; the ethyl ester group shows a quartet (δ 4.3–4.5 ppm) and triplet (δ 1.3–1.5 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~168 ppm, while the brominated carbon appears at ~115 ppm.

- IR : Strong bands for O–H (3200–3400 cm⁻¹), C=O (1720 cm⁻¹), and C–Br (550–650 cm⁻¹).

- HRMS : Molecular ion peak [M+H]⁺ at m/z 309.0 (C₁₃H₁₁BrO₃⁺) .

Advanced: How to address contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies often arise from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) can distinguish polymorphs by analyzing endothermic peaks. For spectral inconsistencies, compare data with structurally analogous compounds (e.g., Ethyl 7-chloro-4-hydroxy-2-naphthoate) and validate using high-purity samples (>99% by HPLC). Cross-reference crystallographic data (CCDC entries) to confirm bond parameters .

Basic: What solvents are suitable for recrystallizing this compound?

Methodological Answer:

Ethanol-water mixtures (7:3 v/v) or acetone-hexane systems are ideal due to the compound’s moderate polarity. Slow cooling (0.5°C/min) yields large, high-quality crystals. Avoid halogenated solvents (e.g., chloroform) to prevent solvate formation .

Advanced: What intermolecular interactions dominate the crystal packing of this compound?

Methodological Answer:

C–H···O hydrogen bonds between the ester carbonyl and aromatic protons (2.5–2.7 Å) stabilize the lattice. Additionally, C–Br···π interactions (3.3–3.5 Å) and π-π stacking (3.6–3.8 Å) between naphthalene rings contribute to the supramolecular architecture. These are visualized using Mercury software and validated via Hirshfeld surface analysis .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

Store in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the hydroxyl group. Desiccants (e.g., silica gel) mitigate hydrolysis of the ester moiety. Stability is monitored via periodic TLC or HPLC .

Advanced: What strategies validate the compound’s potential pharmacological activity in vitro?

Methodological Answer:

Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Molecular docking (AutoDock Vina) predicts binding affinity to active sites, guided by the bromo group’s halogen-bonding capacity. Cytotoxicity is assessed via MTT assays on cancer cell lines (IC₅₀ values), with SAR studies comparing analogs lacking the bromo or hydroxyl substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.